

Application Notes and Protocols for Iopromide Administration in In Vivo Rodent Imaging

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Compound of Interest

Compound Name: **Iopromide**

Cat. No.: **B1672085**

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Introduction

Iopromide is a non-ionic, low-osmolar iodinated contrast agent widely used in preclinical in vivo imaging studies involving rodents.^{[1][2]} Its primary application is to enhance the contrast of soft tissues and vascular structures in X-ray-based imaging modalities such as micro-computed tomography (micro-CT).^[2] This document provides detailed application notes and standardized protocols for the administration of **Iopromide** in mice and rats for various imaging applications.

Iopromide opacifies the blood vessels in its path of flow, allowing for clear radiographic visualization of internal structures until it is diluted.^[2] The degree of contrast enhancement is directly related to the concentration of iodine in the tissue of interest.^[2] It is primarily excreted by the kidneys.

Data Presentation

Iopromide Concentration and Formulation

Iopromide is commercially available under the trade name Ultravist® in various concentrations. The formulations commonly used in rodent imaging are:

Concentration (mg Iodine/mL)	Iopromide Concentration (mg/mL)
300	623.4
370	768.86

Recommended Dosages and Administration Routes for Rodent Imaging

The following tables summarize recommended starting dosages and administration routes for **Iopromide** in mice and rats for different imaging applications. Dosages should be optimized for specific experimental needs.

Table 1: **Iopromide** Administration in Mice

Application	Administration Route	Dosage (mg Iodine/kg)	Injection Volume	Injection Rate	Reference
Abdominal micro-CT	Intraperitoneal (IP)	Varies with volume	250 µL	Bolus	
Vascular Imaging (micro-CT)	Intravenous (IV)	~3600 mg/kg (calculated from 0.3 mL of 300 mg/mL solution for a 25g mouse)	0.3 mL	20-30 seconds	
General micro-CT	Intravenous (IV)	5-10 µL/g of body weight	Varies	Bolus	

Table 2: **Iopromide** Administration in Rats

Application	Administration Route	Dosage (mg Iodine/kg)	Injection Volume	Injection Rate	
Reference					
Brain Vascular Imaging (micro-CT)	Intravenous (IV)				
Varies with infusion	Varies	2.5 mL/min (continuous infusion)			Liver Imaging (liposomal
iopromide)	Intravenous (IV)	~200 mg Iodine/kg	Varies	Not Specified	Subchronic

Toxicity Study | Intravenous (IV) | 1 g Iodine/kg (every three days for six doses) | Varies | Not Specified ||

Pharmacokinetic Properties of Iopromide in Rodents

Parameter	Animal Model	Value	Reference
Elimination Half-life	Rat	Main elimination phase: 2 hours; Terminal phase: 6.2 hours	
Excretion Route	Rat	Primarily renal	
Protein Binding	Not specified	~1%	
LD50 (Acute Toxicity)	Mouse and Rat	~3 g Iodine/kg	

Expected Contrast Enhancement (Hounsfield Units - HU)

The following table provides examples of reported contrast enhancement in different tissues. Note that HU values can vary depending on the specific micro-CT scanner, reconstruction parameters, and experimental conditions.

Table 3: Reported Contrast Enhancement in Rodent Tissues

Tissue	Animal Model	Contrast Agent	Post-Injection Time	Approximate HU Enhancement (mean ± SD)	Reference
Myocardium	Mouse	Lugol's Solution (Iodine-based)	Perfusion	2502 ± 437	
Vessel Wall	Mouse	Lugol's Solution (Iodine-based)	Perfusion	1036 ± 635	
Aorta	Mouse	Isovue-370 (Iopamidol)	60 minutes	~500	
Liver Parenchyma	Mouse	Fenestra™ LC	3 hours	1220–1240	
Liver Tumor	Mouse	Fenestra™ LC	3 hours	1025–1060	
Vasculature (in liver)	Mouse	Fenestra™ LC	3 hours	1170–1300	
Internal Carotid Artery	Mouse	Long circulating blood pool agent	Not specified	Statistically significant increase with higher dose	
Great Cerebral Vein of Galen	Mouse	Long circulating blood pool agent	Not specified	Statistically significant increase with higher dose	

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of Iopromide in Mice for Vascular Imaging

Materials:

- **Iopromide** solution (e.g., 300 mg Iodine/mL)
- Sterile saline
- Mouse restrainer
- Heat lamp or warming pad
- 27-30 gauge needles
- 1 mL syringes
- 70% ethanol swabs
- Anesthetic (e.g., isoflurane)

Procedure:

- Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse in a restrainer, ensuring the tail is accessible.
- Tail Vein Dilation: Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. This will facilitate easier injection.
- Injection Site Preparation: Gently wipe the tail with a 70% ethanol swab to clean the injection site.
- **Iopromide** Preparation: Draw the calculated volume of **Iopromide** into a 1 mL syringe fitted with a 27-30 gauge needle. Ensure there are no air bubbles. The typical dose is 5-10 μ L per gram of body weight.
- Injection: Carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a brief flash of blood in the needle hub. Inject the **Iopromide** as a bolus

over approximately 20-30 seconds.

- Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
- Imaging: Proceed with the micro-CT scan immediately or at the desired time point post-injection. For vascular imaging, the initial phase after injection is critical.
- Recovery: Monitor the mouse until it has fully recovered from anesthesia.

Protocol 2: Intraperitoneal (IP) Administration of Iopromide in Mice for Abdominal Imaging

Materials:

- **Iopromide** solution (e.g., 300 mg Iodine/mL)
- Sterile saline
- 25-27 gauge needles
- 1 mL syringes
- 70% ethanol swabs

Procedure:

- Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
- Injection Site Identification: Tilt the mouse slightly head-down to move the abdominal organs away from the injection site. The injection should be administered in the lower right abdominal quadrant to avoid the cecum and bladder.
- Injection Site Preparation: Clean the injection site with a 70% ethanol swab.
- **Iopromide** Preparation: Draw the desired volume of **Iopromide** into a 1 mL syringe. A volume of 250 μ L has been shown to be effective for abdominal organ visualization.

- Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate gently to ensure the needle has not entered a blood vessel or organ. Inject the **Iopromide** as a bolus.
- Post-Injection: Withdraw the needle and return the mouse to its cage.
- Imaging: Optimal contrast enhancement for abdominal organs is typically observed around 15 minutes post-injection. Proceed with the micro-CT scan at this time.

Protocol 3: Continuous Intravenous (IV) Infusion of Iopromide in Rats for Vascular Imaging

Materials:

- **Iopromide** solution (e.g., 300 mg Iodine/mL)
- Sterile saline
- Syringe pump
- Catheter (e.g., 24 gauge)
- Anesthetic (e.g., isoflurane)
- Surgical tape
- 70% ethanol swabs

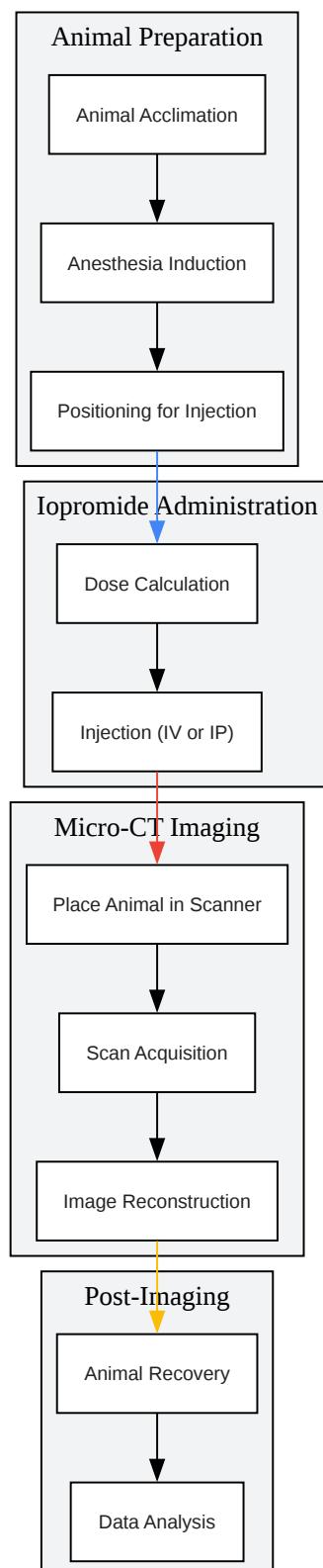
Procedure:

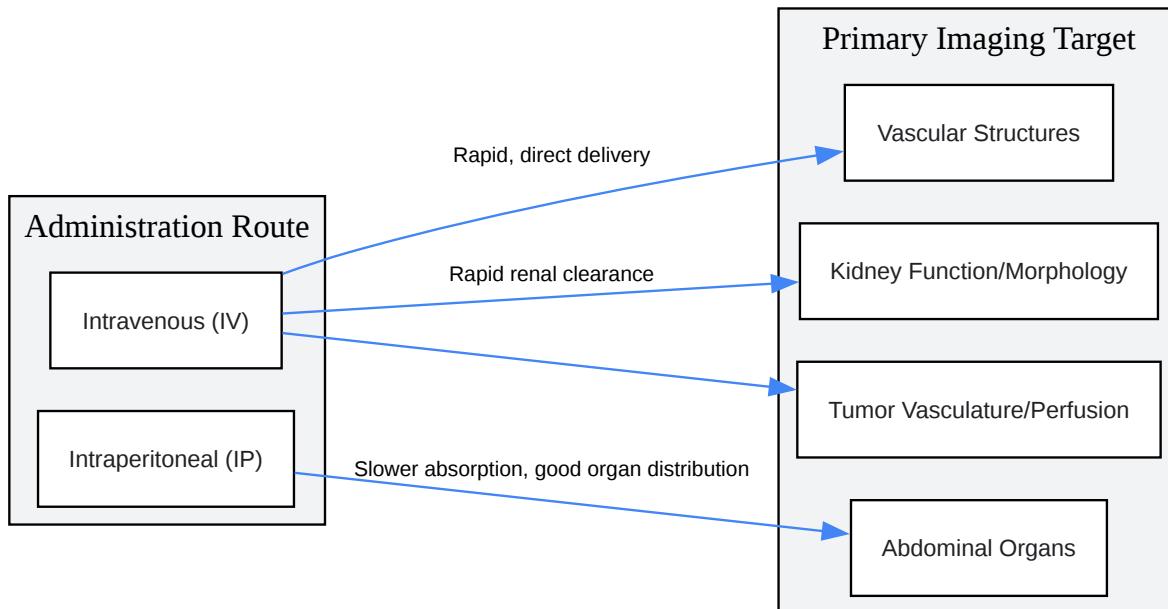
- Animal Preparation: Anesthetize the rat with isoflurane.
- Catheterization: Place a catheter into a suitable vein (e.g., tail vein or femoral vein). Secure the catheter in place with surgical tape.
- Connection to Syringe Pump: Connect the catheter to a syringe pump primed with the **Iopromide** solution.

- Infusion: Begin a continuous infusion of **Iopromide** at a rate of approximately 2.5 mL/min.
- Imaging: Start the micro-CT scan concurrently with the initiation of the infusion to capture the vascular phase. The continuous administration provides consistent vascular contrast during the scan.
- Post-Imaging: Stop the infusion and remove the catheter. Apply pressure to the insertion site.
- Recovery: Monitor the rat until it has fully recovered from anesthesia.

Mandatory Visualizations

Experimental Workflow for Iopromide-Enhanced Rodent Imaging





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